molecular formula C6H8F6 B1454827 1,1,1,6,6,6-Hexafluorohexane CAS No. 3834-39-7

1,1,1,6,6,6-Hexafluorohexane

Cat. No. B1454827
CAS RN: 3834-39-7
M. Wt: 194.12 g/mol
InChI Key: JVCQYWPFVBWOIW-UHFFFAOYSA-N
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Description

1,1,1,6,6,6-Hexafluorohexane, also known as HFE-7100, is a colorless, odorless, and non-flammable liquid that belongs to the family of hydrofluoroethers. It has a high boiling point, low surface tension, and excellent chemical stability, making it a popular choice as a solvent and heat transfer fluid in various industries.

Scientific Research Applications

Electrosynthesis and Electrochemical Applications

1,1,1,6,6,6-Hexafluorohexane has been utilized in electrosynthesis, particularly in the electropolymerization of fluorene. Research conducted by Dong et al. (2009) highlights the use of an ionic liquid containing hexafluorophosphate for the anodic oxidation electropolymerization of fluorene. The resulting polyfluorene films demonstrated promising electrocatalytic activity, potentially useful in fuel oxidation (Dong et al., 2009).

Environmental Impact and Wastewater Treatment

Research on fluorochemicals in wastewater treatment facilities indicates the persistence and transformation of compounds like this compound. Schultz et al. (2006) reported significant changes in the mass flows of various fluorochemicals during wastewater treatment processes, highlighting the challenge of removing these compounds from water sources (Schultz et al., 2006).

Health and Environmental Monitoring

Studies like that of Calafat et al. (2007) have examined the prevalence of polyfluoroalkyl chemicals (PFCs), including derivatives of this compound, in the general population. This research sheds light on the widespread exposure to these chemicals and the need for monitoring their levels in various environments (Calafat et al., 2007).

Material Science and Chemical Synthesis

In material science and synthetic chemistry, compounds related to this compound are used for various applications. For instance, Lv et al. (2018) discussed an iron-based metal-organic framework with hydrophobic properties, potentially relevant for the separation of hexane isomers, an application that could be explored with hexafluorohexane derivatives (Lv et al., 2018).

Molecular Chemistry and Interaction Studies

Research on ion/molecule reactions, such as those by Chen et al. (1994), involves studying the interactions and fragmentation mechanisms of molecules including this compound. Such studies are crucial for understanding the chemical behavior of these molecules under various conditions (Chen et al., 1994).

properties

IUPAC Name

1,1,1,6,6,6-hexafluorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6/c7-5(8,9)3-1-2-4-6(10,11)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCQYWPFVBWOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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